

# DY3002 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DY3002    |           |
| Cat. No.:            | B13435455 | Get Quote |

# **In-Depth Technical Guide: DY3002**

For Researchers, Scientists, and Drug Development Professionals

## **Core Properties and Mechanism of Action**

**DY3002** is a novel, potent, and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its primary mechanism of action is the irreversible inhibition of the EGFR T790M mutation, a common mechanism of acquired resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). By selectively targeting the T790M mutant, **DY3002** effectively overcomes this resistance, while exhibiting significantly lower activity against wild-type EGFR, thereby potentially reducing off-target side effects.

Molecular Formula: C24H25ClN6O2[1]

Molecular Weight: 464.95 g/mol [1]

## **Quantitative Data Summary**

The following table summarizes the key quantitative data for **DY3002**, highlighting its potency and selectivity.



| Parameter                            | Value        | Cell Line/Target | Reference    |
|--------------------------------------|--------------|------------------|--------------|
| Molecular Weight                     | 464.95 g/mol | N/A              | [1]          |
| Molecular Formula                    | C24H25CIN6O2 | N/A              | [1]          |
| IC50 (EGFR T790M)                    | 0.71 nM      | Enzyme Assay     |              |
| IC <sub>50</sub> (Wild-Type<br>EGFR) | 448.7 nM     | Enzyme Assay     | -            |
| Selectivity Index<br>(WT/T790M)      | 632.0        | N/A              | <del>.</del> |
| IC <sub>50</sub> (H1975 cells)       | 0.037 μΜ     | Cell-based Assay | -            |

# **Signaling Pathway Inhibition**

**DY3002** exerts its therapeutic effect by inhibiting the downstream signaling pathways that are constitutively activated by the EGFR T790M mutation. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, both of which are critical for cell proliferation, survival, and growth. The diagram below illustrates the mechanism by which **DY3002** overcomes T790M-mediated resistance.





Click to download full resolution via product page

Caption: **DY3002** selectively inhibits the EGFR T790M mutant, blocking downstream signaling.

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

### In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **DY3002** against wild-type and T790M mutant EGFR.

### Methodology:

- Recombinant human EGFR (wild-type or T790M mutant) is incubated with a kinase buffer containing ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).
- DY3002 is added in a range of concentrations.



- The reaction is initiated by the addition of ATP.
- After a defined incubation period at 37°C, the reaction is stopped.
- The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or ELISA.
- IC<sub>50</sub> values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

### **Cell Viability (MTT) Assay**

Objective: To assess the cytotoxic effect of **DY3002** on cancer cell lines (e.g., H1975, which harbors the T790M mutation).

#### Methodology:

- H1975 cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of **DY3002** for a specified period (e.g., 72 hours).
- Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
- The formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO).
- The absorbance is measured at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ is determined.

### **Apoptosis Assays**

1. Acridine Orange/Ethidium Bromide (AO/EB) Staining



Objective: To visualize and differentiate between live, apoptotic, and necrotic cells after treatment with **DY3002**.

### Methodology:

- Cells are treated with DY3002 as described in the cell viability assay.
- After treatment, cells are harvested and washed with phosphate-buffered saline (PBS).
- A mixture of acridine orange (100  $\mu$ g/mL) and ethidium bromide (100  $\mu$ g/mL) is added to the cell suspension.
- The stained cells are immediately observed under a fluorescence microscope.
  - Live cells: Uniform green fluorescence.
  - Early apoptotic cells: Bright green, condensed chromatin.
  - Late apoptotic cells: Orange-red, condensed, and fragmented chromatin.
  - Necrotic cells: Uniform orange-red fluorescence.

#### 2. DAPI Staining

Objective: To detect nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

### Methodology:

- Cells are cultured on coverslips and treated with DY3002.
- After treatment, the cells are fixed with 4% paraformaldehyde.
- The fixed cells are permeabilized with 0.1% Triton X-100.
- The cells are then stained with DAPI (4',6-diamidino-2-phenylindole) solution.
- The coverslips are mounted on microscope slides and observed under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained.



### In Vivo Oral Glucose Tolerance Test (Rat Model)

Objective: To evaluate the potential off-target effects of **DY3002** on glucose metabolism.

### Methodology:

- Rats are fasted overnight prior to the experiment.
- A baseline blood glucose level is measured from a tail vein blood sample.
- The rats are orally administered a single high dose of **DY3002** (e.g., 50 mg/kg).
- After a specified time, a glucose solution is administered orally.
- Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- The area under the curve (AUC) for blood glucose concentration over time is calculated to assess glucose tolerance.

## **Experimental Workflow**

The following diagram outlines a typical preclinical evaluation workflow for an EGFR inhibitor like **DY3002**.





Click to download full resolution via product page

Caption: Preclinical evaluation workflow for **DY3002**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [DY3002 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13435455#dy3002-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com